molecular formula C16H16N2O2S3 B2552543 3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea CAS No. 2097901-24-9

3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea

Cat. No.: B2552543
CAS No.: 2097901-24-9
M. Wt: 364.5
InChI Key: QWSDPEAVFALIHU-UHFFFAOYSA-N
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Description

3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea is a useful research compound. Its molecular formula is C16H16N2O2S3 and its molecular weight is 364.5. The purity is usually 95%.
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Scientific Research Applications

Photovoltaic Performance in Dye-Sensitized Solar Cells

Cyclic thiourea/urea functionalized triphenylamine-based dyes, incorporating bithiophene linkers, have demonstrated high photovoltaic performance in dye-sensitized solar cells. The presence of bithiophene units significantly improves the short-circuit photocurrent density and open-circuit voltage. One dye variant, featuring a cyclic thiourea group and a bithiophene linker, showcased a power conversion efficiency (PCE) of up to 7.29%, which is comparable to the benchmark N719 dye (PCE = 7.36%) (Zhisheng Wu et al., 2013).

Hydrogel Formation and Tuning

Hydrogels formed by specific urea derivatives can have their morphology and rheology tuned by the identity of the anion. This adjustability presents a method for altering the physical properties of the gels, which could have implications for a variety of applications, including drug delivery and tissue engineering (G. Lloyd & J. Steed, 2011).

Corrosion Inhibition

Urea derivatives have shown potential as effective corrosion inhibitors for mild steel in acidic solutions. Their efficiency as inhibitors can be attributed to the adsorption of these compounds on the metal surface, forming a protective layer against corrosion. This property makes them suitable for applications in protecting infrastructure and machinery (M. Bahrami & Seyed Mohammad Ali Hosseini, 2012).

Anticancer Activities

Some urea derivatives, especially those incorporating thiophene units, have exhibited significant inhibition activities against human cancer cell lines when exposed to ultraviolet light. This suggests a potential for developing novel anticancer therapies based on these compounds (Yi Wang et al., 2007).

Electrochemical Applications

The inclusion of thiophene moieties in compounds has been explored for the synthesis of long-chain esters with remote hydroxyl and carboxyl groups. These compounds show promise in various electrochemical applications, including the development of antiarthritis agents, shellac components, and agents inhibiting spore germination (Yang et al., 2000).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s used in an organic semiconductor, it would likely be involved in charge transport .

Safety and Hazards

Without specific information, it’s hard to say what the safety and hazards of this compound might be. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions would depend on the properties and potential applications of the compound. It could be interesting to study its properties in more detail, and see if it has potential uses in areas like organic electronics or other fields .

Properties

IUPAC Name

1-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S3/c19-12(10-18-16(20)17-9-11-3-1-7-21-11)13-5-6-15(23-13)14-4-2-8-22-14/h1-8,12,19H,9-10H2,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSDPEAVFALIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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